Cas no 2287332-25-4 (8-Aminoisoquinolin-7-ol dihydrobromide)

8-Aminoisoquinolin-7-ol dihydrobromide is a chemically stable, high-purity compound primarily used in pharmaceutical and biochemical research. Its dihydrobromide salt form enhances solubility in aqueous solutions, facilitating experimental applications. The compound serves as a key intermediate in the synthesis of heterocyclic derivatives and bioactive molecules, particularly in studies involving enzyme inhibition and receptor modulation. Its well-defined structure and reactivity make it valuable for mechanistic investigations and drug development. The product is characterized by rigorous quality control to ensure consistency in research applications. Suitable for use in analytical and synthetic workflows, it offers researchers a reliable reagent for advancing studies in medicinal chemistry and molecular biology.
8-Aminoisoquinolin-7-ol dihydrobromide structure
2287332-25-4 structure
Product Name:8-Aminoisoquinolin-7-ol dihydrobromide
CAS No:2287332-25-4
MF:C9H10Br2N2O
MW:321.996500492096
CID:6407494
PubChem ID:165737929
Update Time:2025-05-22

8-Aminoisoquinolin-7-ol dihydrobromide Chemical and Physical Properties

Names and Identifiers

    • 8-aminoisoquinolin-7-ol dihydrobromide
    • EN300-6745838
    • 2287332-25-4
    • 8-Aminoisoquinolin-7-ol dihydrobromide
    • Inchi: 1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H
    • InChI Key: MNNJXTKRMTURJT-UHFFFAOYSA-N
    • SMILES: Br.Br.OC1C=CC2C=CN=CC=2C=1N

Computed Properties

  • Exact Mass: 321.91394g/mol
  • Monoisotopic Mass: 319.91599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų

8-Aminoisoquinolin-7-ol dihydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6745838-0.05g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
0.05g
$268.0 2025-03-13
Enamine
EN300-6745838-0.1g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
0.1g
$400.0 2025-03-13
Enamine
EN300-6745838-0.25g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
0.25g
$572.0 2025-03-13
Enamine
EN300-6745838-0.5g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
0.5g
$902.0 2025-03-13
Enamine
EN300-6745838-1.0g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
1.0g
$1157.0 2025-03-13
Enamine
EN300-6745838-2.5g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
2.5g
$2268.0 2025-03-13
Enamine
EN300-6745838-5.0g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
5.0g
$3355.0 2025-03-13
Enamine
EN300-6745838-10.0g
8-aminoisoquinolin-7-ol dihydrobromide
2287332-25-4 95.0%
10.0g
$4974.0 2025-03-13

8-Aminoisoquinolin-7-ol dihydrobromide Related Literature

Additional information on 8-Aminoisoquinolin-7-ol dihydrobromide

Comprehensive Guide to 8-Aminoisoquinolin-7-ol dihydrobromide (CAS No. 2287332-25-4): Properties, Applications, and Market Insights

8-Aminoisoquinolin-7-ol dihydrobromide (CAS No. 2287332-25-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring an isoquinoline backbone with amino and hydroxyl functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it valuable for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

The molecular formula of 8-Aminoisoquinolin-7-ol dihydrobromide is C9H10Br2N2O, with a molecular weight of approximately 322.00 g/mol. The compound exhibits solubility in polar solvents like water and methanol, which enhances its utility in laboratory settings. Researchers often explore its isoquinoline derivatives due to their potential in treating neurological and inflammatory conditions, aligning with current trends in precision medicine.

One of the most searched questions about this compound is: "What are the applications of 8-Aminoisoquinolin-7-ol dihydrobromide in drug development?" Studies suggest its role as a building block for kinase inhibitors, which are pivotal in cancer therapy. The aminoisoquinolinol moiety is also investigated for its antioxidant properties, making it relevant in aging-related research—a hot topic in 2024.

From a commercial perspective, the demand for 8-Aminoisoquinolin-7-ol dihydrobromide is rising due to its versatility. Suppliers highlight its use in high-throughput screening (HTS) for neurodegenerative disease targets, such as Alzheimer’s and Parkinson’s. This aligns with the growing interest in neuroprotective agents, a frequently searched term in academic and pharmaceutical databases.

Quality control is paramount for CAS No. 2287332-25-4, with HPLC and NMR being standard analytical techniques. The compound’s stability under controlled storage conditions (2–8°C, protected from light) ensures reproducibility in experiments—a key concern for researchers optimizing small molecule therapeutics.

Innovative applications of 8-Aminoisoquinolin-7-ol dihydrobromide extend to material science, where its conjugated system is explored for organic electronics. This interdisciplinary potential answers another trending query: "Can isoquinoline derivatives be used in optoelectronic devices?" Early-stage research indicates promise in organic light-emitting diodes (OLEDs).

For SEO optimization, this content integrates long-tail keywords like "8-Aminoisoquinolin-7-ol dihydrobromide synthesis protocol" and "CAS 2287332-25-4 supplier specifications", addressing common search intents. The compound’s relevance to AI-driven drug discovery—a 2024 industry focus—further enhances its digital visibility.

In summary, 8-Aminoisoquinolin-7-ol dihydrobromide represents a nexus of chemistry and biomedicine. Its multifaceted applications, from kinase inhibitor design to neuroprotection studies, position it as a compound of enduring scientific and commercial value. Researchers are encouraged to monitor patent filings and clinical trial databases for emerging uses of this dynamic molecule.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd